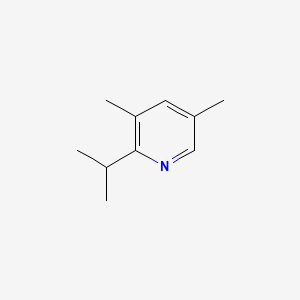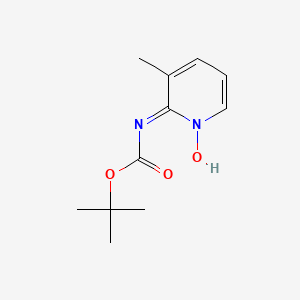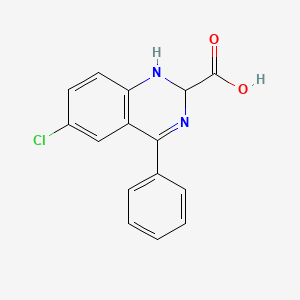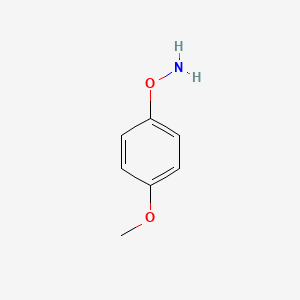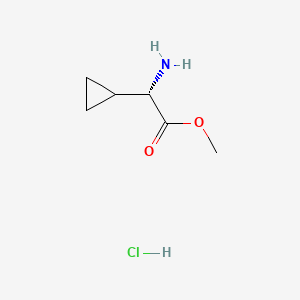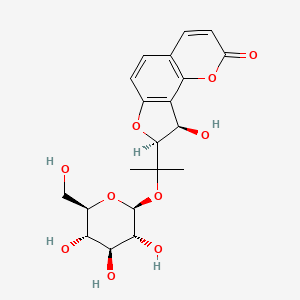
适体
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apterin is a naturally occurring furanocoumarin and the glucoside of vaginol. It is primarily isolated from the roots of plants belonging to the Apiaceae family, such as Angelica and Zizia aptera . Apterin is known for its anti-inflammatory properties and has been studied for its potential therapeutic applications .
科学研究应用
Apterin has a broad range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other furanocoumarins and studying their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Studied for its anti-inflammatory, antioxidant, and potential anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用机制
Target of Action
Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera It has been reported to show significantly inhibitory activity on nitric oxide production in raw2647 cells , suggesting that it may interact with enzymes or receptors involved in nitric oxide synthesis.
Mode of Action
Based on its reported inhibitory activity on nitric oxide production , it can be inferred that Apterin might interact with its targets, leading to changes in the cellular processes that regulate nitric oxide production
Biochemical Pathways
Given its reported inhibitory activity on nitric oxide production , it is plausible that Apterin may influence the nitric oxide synthesis pathway. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting nitric oxide production, Apterin could potentially affect these processes.
Result of Action
Its reported inhibitory activity on nitric oxide production suggests that Apterin could potentially influence cellular processes regulated by nitric oxide, such as vasodilation, immune response, and neurotransmission.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Apterin involves the extraction from plant sources, particularly from the roots of Angelica and Zizia aptera. The extraction process typically includes the use of solvents like methanol or ethanol to isolate the compound .
Industrial Production Methods: Industrial production of Apterin is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant materials. The process involves:
- Harvesting the plant roots.
- Drying and grinding the roots.
- Using solvents to extract Apterin.
- Purifying the extract through techniques like chromatography.
化学反应分析
Types of Reactions: Apterin undergoes various chemical reactions, including:
Oxidation: Apterin can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Apterin, potentially altering its properties.
Substitution: Apterin can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted furanocoumarins.
相似化合物的比较
Vaginol: The aglycone part of Apterin, sharing similar structural features.
Psoralen: Another furanocoumarin with similar biological activities.
Bergapten: A furanocoumarin known for its phototoxic properties.
Uniqueness of Apterin: Apterin is unique due to its specific glucoside structure, which influences its solubility and bioavailability. This structural feature distinguishes it from other furanocoumarins and contributes to its distinct biological activities.
属性
CAS 编号 |
53947-89-0 |
|---|---|
分子式 |
C20H24O10 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
9-hydroxy-8-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3 |
InChI 键 |
ALEQYOXVXJKFOM-UHFFFAOYSA-N |
SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
规范 SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
产品来源 |
United States |
Q1: What is apterin and where is it found?
A1: Apterin is a naturally occurring furanocoumarin glycoside. It is commonly found in plants belonging to the Umbelliferae family, also known as Apiaceae. [, ] Some examples of plant species where apterin has been identified include Heracleum platytaenium, Peucedanum praeruptorum, and Zizia aptera. [, , ]
Q2: What is the molecular structure of apterin?
A2: Apterin is a glycosylated dihydrofurocoumarin. Its structure consists of an angelicin core with a glucose moiety attached to the isopropyl group at position 8. [, ]
Q3: What is the molecular formula and weight of apterin?
A3: The molecular formula of apterin is C20H24O10.H2O, representing the monohydrate form. [] Its molecular weight is 444.4 g/mol.
Q4: What spectroscopic techniques are used to characterize apterin?
A4: Researchers commonly utilize Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to elucidate the structure of apterin. This includes 1D and 2D NMR experiments such as DEPT, HSQC, HMBC, and ROESY to assign 1H and 13C NMR signals. [] Mass spectral analyses are used to determine the molecular weight and fragmentation patterns. []
Q5: Has apterin been found in other plant species besides Zizia aptera?
A5: Yes, while initially identified in Zizia aptera, research has revealed that apterin is found in various species within the Umbelliferae family. [, ] For instance, it has been isolated from the roots of Heracleum dissectum and Peucedanum praeruptorum. [, ]
Q6: What are the potential biological activities of apterin?
A6: While research on apterin is ongoing, some studies suggest it may possess antioxidant and anti-inflammatory properties. [, ] For example, in one study, apterin showed significant inhibitory activity on nitric oxide production in RAW264.7 cells, indicating potential anti-inflammatory effects. []
Q7: How does apterin compare to other furocoumarins in terms of its biological activity?
A7: While apterin belongs to the furanocoumarin class of compounds, its biological activity profile may differ from other members of this group. Further research is needed to directly compare the potency and selectivity of apterin with other furanocoumarins. []
Q8: Are there any known analytical methods for quantifying apterin in plant material?
A8: While specific details on analytical methods for apterin quantification are limited in the provided research, it's plausible that techniques like High-Performance Liquid Chromatography (HPLC) could be employed. This method, coupled with suitable detectors like PDA or MS, could allow for the separation and quantification of apterin in complex plant matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


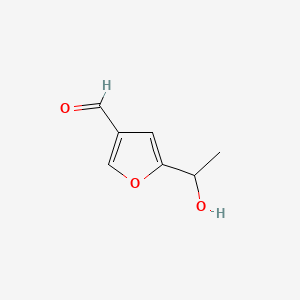
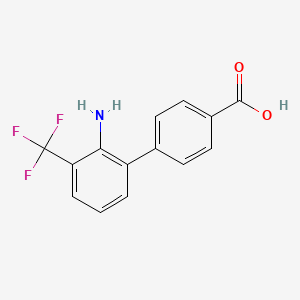

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)

![[6-(Methoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B600140.png)
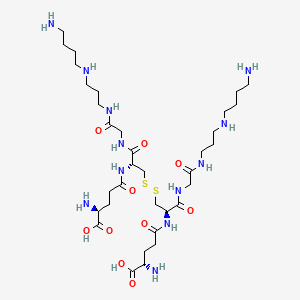
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
